Predicted Blood-Brain Barrier Permeability: 7,6-MMAT vs. 6,7-MMAT
In silico predictions indicate that 7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (7,6-MMAT) is classified as blood-brain barrier (BBB) permeable [1]. By contrast, its positional isomer 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (6,7-MMAT) is predicted to lack BBB permeability under the same model. This qualitative difference in predicted CNS access demonstrates that the relative positions of the methoxy and methyl substituents directly influence a critical ADME property, making 7,6-MMAT the preferred candidate for CNS-targeted research.
| Evidence Dimension | Predicted Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | BBB permeable (Yes) |
| Comparator Or Baseline | 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (6,7-MMAT): Not BBB permeable |
| Quantified Difference | Qualitative binary: Permeable vs. Non-permeable |
| Conditions | In silico prediction model referenced on WhiteHat Chemistry platform; exact computational method not disclosed. |
Why This Matters
For any CNS-targeted program, lack of BBB permeability renders a compound biologically irrelevant; this prediction alone can justify selecting 7,6-MMAT over its 6,7-isomer.
- [1] WhiteHat Chemistry: Predicted BBB permeability for 7,6-MMAT and comparison molecules. View Source
